molecular formula C17H24O B1293202 Cyclohexyl 2-(2,3-dimethylphenyl)ethyl ketone CAS No. 898793-49-2

Cyclohexyl 2-(2,3-dimethylphenyl)ethyl ketone

Cat. No.: B1293202
CAS No.: 898793-49-2
M. Wt: 244.37 g/mol
InChI Key: XZLUOTXRQAPORH-UHFFFAOYSA-N
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Description

Cyclohexyl 2-(2,3-dimethylphenyl)ethyl ketone is an organic compound with the molecular formula C17H24O It is a ketone characterized by a cyclohexyl group attached to a 2-(2,3-dimethylphenyl)ethyl group

Scientific Research Applications

Cyclohexyl 2-(2,3-dimethylphenyl)ethyl ketone has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 2-(2,3-dimethylphenyl)ethyl ketone typically involves the reaction of cyclohexanone with 2-(2,3-dimethylphenyl)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or ethanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 2-(2,3-dimethylphenyl)ethyl ketone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Cyclohexyl 2-(2,3-dimethylphenyl)ethyl ketone involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and metabolic pathways. Its unique structure allows it to bind to specific receptors or active sites, modulating biological processes and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexyl 2-(2,3-dimethylphenyl)ethyl ketone is unique due to its specific cyclohexyl and 2-(2,3-dimethylphenyl)ethyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities, solubility, and stability, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-cyclohexyl-3-(2,3-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O/c1-13-7-6-10-15(14(13)2)11-12-17(18)16-8-4-3-5-9-16/h6-7,10,16H,3-5,8-9,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZLUOTXRQAPORH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CCC(=O)C2CCCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644662
Record name 1-Cyclohexyl-3-(2,3-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898793-49-2
Record name 1-Cyclohexyl-3-(2,3-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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